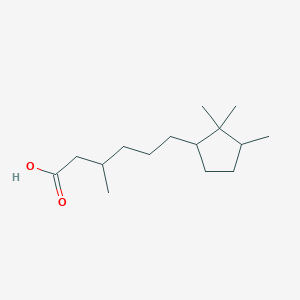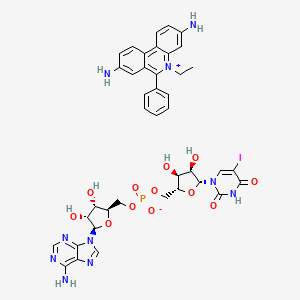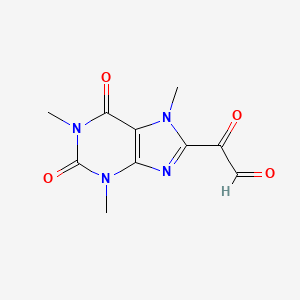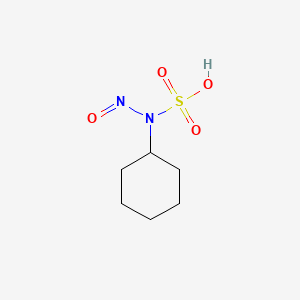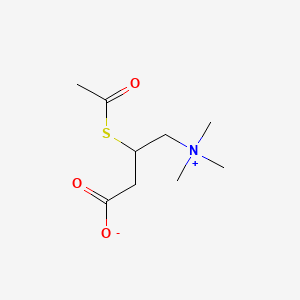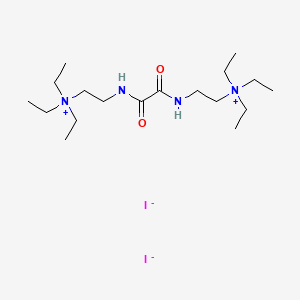
Koenigicin
Übersicht
Beschreibung
Carbazole alkaloids are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Koenigicine has garnered significant interest due to its potential therapeutic applications and unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Medicine: Studied for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Target of Action
Koenigicine, a carbazole alkaloid found in Murraya koenigii, has been identified to interact with several targets. It has been reported to regulate multiple signaling pathways, including phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) . In addition, a computational study has suggested that koenigicine may have potential inhibitory effects against the main protease (Mpro) expressed by SARS-CoV-2 .
Mode of Action
For instance, in the context of SARS-CoV-2, koenigicine has been suggested to display a unique binding mechanism that shields the catalytic dyad of Mpro, potentially inhibiting the virus’s replication cycle .
Biochemical Pathways
Koenigicine’s interaction with PI3K/AKT, mTOR, and MAPK pathways suggests that it may influence a variety of cellular processes, including cell growth, proliferation, differentiation, and survival . These pathways are crucial in many physiological and pathological conditions, implying that koenigicine could have broad pharmacological effects.
Pharmacokinetics
A computational study has suggested that koenigicine and other carbazole alkaloids from murraya koenigii may have favorable physicochemical and adme/t (absorption, distribution, metabolism, excretion, and toxicity) properties that satisfy the criteria for oral bioavailability and druggability .
Result of Action
The molecular and cellular effects of koenigicine’s action are likely to be diverse, given its interaction with multiple targets and pathways. For instance, its potential inhibitory effects against SARS-CoV-2’s Mpro suggest that it could restrict viral replication . Moreover, its interaction with PI3K/AKT, mTOR, and MAPK pathways could influence a variety of cellular processes, potentially contributing to its reported antioxidant, antidiabetic, anti-inflammatory, antitumor, and neuroprotective activities .
Action Environment
It is known that the plant source of koenigicine, murraya koenigii, is used in various traditional medicinal applications, suggesting that the compound may have a degree of stability and efficacy in different environmental and physiological contexts .
Biochemische Analyse
Biochemical Properties
Koenigicine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Koenigicine has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, it interacts with bacterial cell wall synthesis proteins, contributing to its antibacterial properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
Koenigicine influences various cellular processes and functions. In adipocytes, Koenigicine has been observed to reduce lipid accumulation, indicating its potential anti-obesogenic effects . It also affects cell signaling pathways, such as those involved in inflammation and insulin signaling, which can impact gene expression and cellular metabolism . Furthermore, Koenigicine has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, Koenigicine exerts its effects through several mechanisms. It binds to the catalytic sites of enzymes, such as the main protease of SARS-CoV-2, inhibiting their activity and thereby preventing viral replication . Koenigicine also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress, inflammation, and metabolism . Additionally, it can activate or inhibit signaling pathways by binding to receptors or other signaling molecules.
Temporal Effects in Laboratory Settings
The effects of Koenigicine can change over time in laboratory settings. Studies have shown that Koenigicine remains stable under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to Koenigicine in cell cultures has revealed sustained antioxidant and anti-inflammatory effects, although the extent of these effects may diminish over time . In vivo studies have also indicated that Koenigicine can have lasting impacts on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of Koenigicine vary with different dosages in animal models. At low to moderate doses, Koenigicine has been shown to exert beneficial effects, such as reducing blood glucose levels and improving lipid profiles in diabetic animal models . At high doses, Koenigicine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Koenigicine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, Koenigicine is oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion . Koenigicine also influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .
Transport and Distribution
Koenigicine is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cell, Koenigicine can bind to intracellular proteins, affecting its localization and accumulation . In tissues, Koenigicine is distributed based on its affinity for different cell types and its ability to interact with tissue-specific proteins .
Subcellular Localization
The subcellular localization of Koenigicine plays a critical role in its activity and function. Koenigicine has been found to localize in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also accumulate in the nucleus, influencing gene expression by interacting with nuclear receptors and transcription factors . Additionally, Koenigicine may be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Koenigicine can be isolated from the leaves, roots, and stems of Murraya koenigii. The extraction process typically involves maceration of the plant material in methanol, followed by filtration and evaporation under reduced pressure to obtain the methanolic extract . The extract is then subjected to chromatographic techniques to isolate koenigicine.
Industrial Production Methods: Industrial production of koenigicine involves large-scale extraction from Murraya koenigii using similar methods as described above. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and solvent systems to ensure efficient isolation of koenigicine .
Analyse Chemischer Reaktionen
Types of Reactions: Koenigicine undergoes various chemical reactions, including:
Oxidation: Koenigicine can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in koenigicine, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of koenigicine, each with potential unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Koenigicine is unique among carbazole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Mukonicine: Another carbazole alkaloid from Murraya koenigii with similar antimicrobial and anticancer properties.
O-methylmurrayamine A: Known for its antiviral activity against SARS-CoV-2.
Girinimbine: Noted for its anti-inflammatory and antioxidant properties.
Koenigicine stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZVYLWUISSZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298965 | |
| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Koenigicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24123-92-0 | |
| Record name | Koenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Koenigicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24123-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Koenigicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 225 °C | |
| Record name | Koenigicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does koenigicine interact with its target and what are the downstream effects?
A1: Research suggests that koenigicine exhibits inhibitory potential against glycosyltransferase, a key enzyme in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking studies indicate that koenigicine demonstrates a strong interaction with glycosyltransferase, potentially hindering its activity []. This inhibition could disrupt the formation of biofilms by S. mutans, offering a potential mechanism for its anticariogenic activity [].
Q2: What is the structural characterization of koenigicine?
A2: Koenigicine is a pyrano[3,2-a]carbazole alkaloid. While its exact molecular weight can vary slightly based on specific modifications, its molecular formula is generally considered to be C20H19NO4 []. For detailed spectroscopic data, refer to the literature on its isolation and characterization [, ].
Q3: Has koenigicine shown inhibitory activity against other targets?
A3: Yes, beyond its interaction with S. mutans, koenigicine has also demonstrated inhibitory activity against pancreatic lipase, an enzyme crucial for fat digestion []. This finding suggests potential applications in addressing conditions related to fat metabolism, although further research is needed [].
Q4: What is known about the structure-activity relationship (SAR) of koenigicine?
A4: While detailed SAR studies on koenigicine are limited, research indicates that the presence of the pyrano[3,2-a]carbazole scaffold is likely crucial for its biological activities [, ]. Modifications to this core structure, such as changes in the position and type of substituents, could influence its potency and selectivity towards different targets []. Further investigations are needed to establish a comprehensive SAR profile for koenigicine.
Q5: Are there any computational studies on koenigicine and its potential applications?
A5: Yes, computational studies using molecular docking techniques have been employed to explore the interactions of koenigicine with various biological targets. For instance, research has investigated its potential as a SARS-CoV-2 main protease inhibitor []. These in silico studies provide valuable insights into potential binding modes and guide further experimental validation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


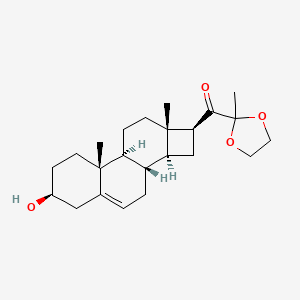
![(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl dihydrogen phosphate](/img/structure/B1220343.png)
